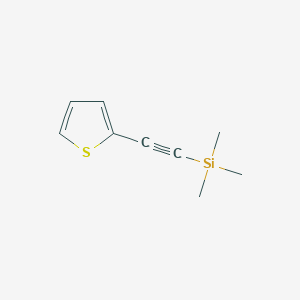
トリメチル(チオフェン-2-イルエチニル)シラン
概要
説明
Trimethyl(thiophen-2-ylethynyl)silane is a useful research compound. Its molecular formula is C9H12SSi and its molecular weight is 180.34 g/mol. The purity is usually 95%.
The exact mass of the compound Trimethyl(thiophen-2-ylethynyl)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Trimethyl(thiophen-2-ylethynyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl(thiophen-2-ylethynyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機半導体
チオフェン系π共役有機小分子およびポリマーは、その有望な電子特性により、材料化学における有機半導体としての潜在的な用途が広く研究されています .
ケイ素含有ポリマーの合成
この化合物は、特定の所望の特性を持つ材料を創出する上で重要な、ヒドロシリル化反応によるケイ素含有不飽和ポリマーの合成に使用されています .
医薬品研究
インシリコ分析によると、この化合物の誘導体は、薬物開発に適した薬物動態パラメータを持ち、潜在的な抗酸化活性も研究されています .
位置選択的合成
この化合物は、環状付加反応や環状異性化などの位置選択的合成プロセスに関与しており、化学合成における潜在的な用途を持つ様々なチオフェン誘導体の形成につながります .
作用機序
Target of Action
Trimethyl(thiophen-2-ylethynyl)silane, also known as 2-(trimethylsilylethynyl)thiophene, is an organic compound
Mode of Action
The ethynyl group is known for its ability to participate in various chemical reactions, including coupling reactions .
Pharmacokinetics
Its physical properties such as boiling point (90 °c/10 mmhg) , density (1.09 g/mL at 25 °C) , and refractive index (n20/D 1.549) can provide some insights into its potential pharmacokinetic behavior.
Result of Action
It’s known that the compound is used in the synthesis of silicon-containing unsaturated polymers by hydrosilylation reactions .
Action Environment
The action, efficacy, and stability of Trimethyl(thiophen-2-ylethynyl)silane can be influenced by various environmental factors. For instance, it’s recommended to store the compound under inert gas in a dark place at room temperature . This suggests that exposure to light, oxygen, and extreme temperatures may affect its stability and efficacy.
生化学分析
Biochemical Properties
Trimethyl(thiophen-2-ylethynyl)silane plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its thiophene and ethynyl groups. These interactions often involve covalent bonding or coordination with metal ions present in the active sites of enzymes. For example, trimethyl(thiophen-2-ylethynyl)silane can act as a ligand for metal-catalyzed reactions, facilitating the formation of new chemical bonds .
Cellular Effects
Trimethyl(thiophen-2-ylethynyl)silane has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. Additionally, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins. In terms of cellular metabolism, trimethyl(thiophen-2-ylethynyl)silane can alter the activity of metabolic enzymes, leading to changes in the production and utilization of cellular energy.
Molecular Mechanism
The molecular mechanism of trimethyl(thiophen-2-ylethynyl)silane involves its ability to form stable complexes with metal ions and other biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, trimethyl(thiophen-2-ylethynyl)silane can inhibit the activity of certain proteases by forming a covalent bond with the catalytic serine residue. Additionally, it can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trimethyl(thiophen-2-ylethynyl)silane can change over time due to its stability and degradation. This compound is relatively stable under inert conditions but can degrade when exposed to air or moisture. Long-term studies have shown that trimethyl(thiophen-2-ylethynyl)silane can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of trimethyl(thiophen-2-ylethynyl)silane vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical reactions and improve cellular function. At high doses, it can exhibit toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
Trimethyl(thiophen-2-ylethynyl)silane is involved in various metabolic pathways, particularly those related to the metabolism of sulfur-containing compounds. It can interact with enzymes such as cytochrome P450 and glutathione S-transferase, affecting the detoxification and biotransformation of xenobiotics. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, trimethyl(thiophen-2-ylethynyl)silane is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound can be influenced by its chemical properties, such as lipophilicity and molecular size .
Subcellular Localization
Trimethyl(thiophen-2-ylethynyl)silane exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific organelles, such as the nucleus or lysosomes, through post-translational modifications or targeting signals. The subcellular localization of trimethyl(thiophen-2-ylethynyl)silane can influence its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
trimethyl(2-thiophen-2-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12SSi/c1-11(2,3)8-6-9-5-4-7-10-9/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUBLKNISPLGJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344435 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40231-03-6 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilylethynyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(Trimethylsilylethynyl)thiophene in materials science?
A1: 2-(Trimethylsilylethynyl)thiophene serves as a crucial precursor for synthesizing oligo(3-ethyl-2,5-thiophene ethynylene)s, a class of rigid rod conjugated oligomers. These oligomers show promise as "molecular wires" due to their potential application in molecular electronic devices. [, ]
Q2: How does the structure of 2-(Trimethylsilylethynyl)thiophene influence its reactivity?
A2: The trimethylsilyl group in 2-(Trimethylsilylethynyl)thiophene plays a vital role in its reactivity. It can be easily removed (protodesilylation) to expose a terminal alkyne, which can then participate in various coupling reactions, such as the Sonogashira coupling, to build extended conjugated systems. [, ] Additionally, the presence of both the thiophene ring and the alkyne moiety allows for diverse reactivity, enabling its incorporation into complex molecular architectures. []
Q3: Can you elaborate on the use of 2-(Trimethylsilylethynyl)thiophene in polymer synthesis and the properties of the resulting polymers?
A3: 2-(Trimethylsilylethynyl)thiophene acts as a monomer in the synthesis of poly(silylenevinylene)s via alkyne polyhydrosilylation reactions. [] These polymers exhibit interesting photonic properties, most notably aggregation-enhanced emission. This means their fluorescence intensifies when aggregated in poor solvents or solid films, unlike many conventional fluorophores that suffer from aggregation-caused quenching. []
Q4: How have researchers utilized 2-(Trimethylsilylethynyl)thiophene in organometallic chemistry?
A4: Research demonstrates the use of 2-(Trimethylsilylethynyl)thiophene and its derivative, 2,4-bis(trimethylsilylethynyl)thiophene, as ligands for coordinating with cobalt carbonyl units. This coordination forms various organometallic complexes, which have been characterized and their electrochemical properties investigated. [] This research sheds light on the potential of these complexes in areas like catalysis and materials science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

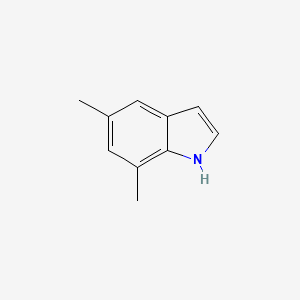
![(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1330624.png)
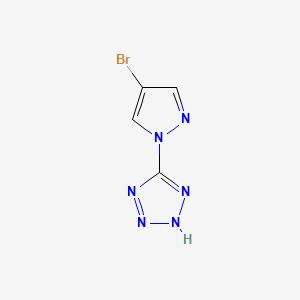



![1H-Imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1330633.png)

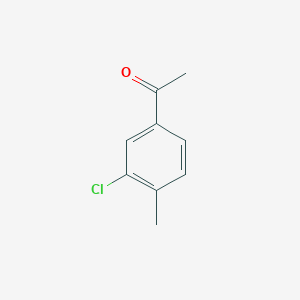
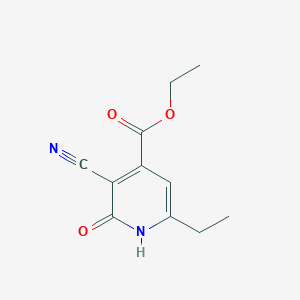
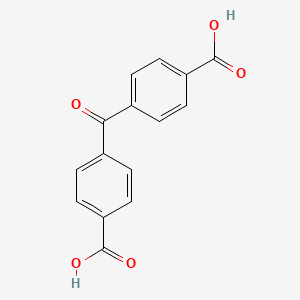

![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol](/img/structure/B1330646.png)
